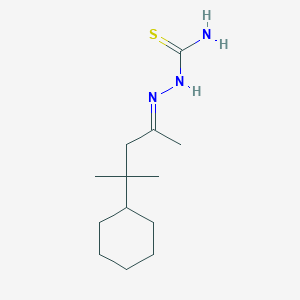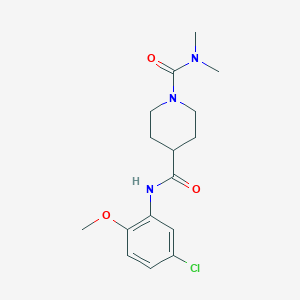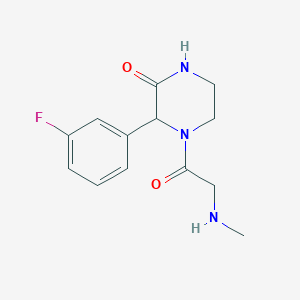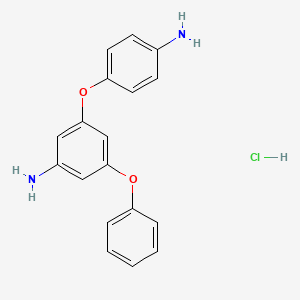![molecular formula C13H20N4O4 B5333671 N-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5333671.png)
N-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with significant potential in various fields of scientific research. Its molecular formula is C15H20N2O4, and it has a molecular weight of 292.33 g/mol
準備方法
The synthesis of N-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring is typically synthesized through the reaction of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Attachment of the Pyrazole Moiety: The pyrazole ring is introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Coupling of the Two Fragments: The final step involves coupling the oxazolidinone and pyrazole fragments through a suitable linker, often using a coupling reagent such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
N-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
作用機序
The mechanism of action of N-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
N-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-(4-methylphenyl)acetamide: This compound shares the oxazolidinone ring but has a different substituent on the nitrogen atom.
4-hydroxy-2-quinolones: These compounds have a similar oxazolidinone ring but differ in the rest of the structure.
2-cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: This compound has a similar hydroxy and trimethyl substitution pattern but differs in the core structure.
特性
IUPAC Name |
N-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-12(2)13(3,20)17(11(19)21-12)8-7-14-10(18)9-5-6-15-16(9)4/h5-6,20H,7-8H2,1-4H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJUTAUHFUBTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)CCNC(=O)C2=CC=NN2C)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(PIPERIDIN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B5333599.png)
![2-(2-methylphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5333607.png)

![5-[(2-methoxyphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5333620.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5333628.png)
![N-(3,4-dimethylphenyl)-1-[4-(1H-tetrazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B5333650.png)

![N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5333660.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5333667.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5333674.png)
![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(4-ethyl-1H-pyrazol-5-yl)piperidine](/img/structure/B5333694.png)
![N-[4-(diethylamino)benzyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5333701.png)
